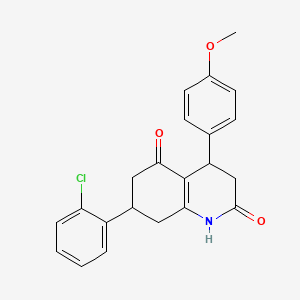

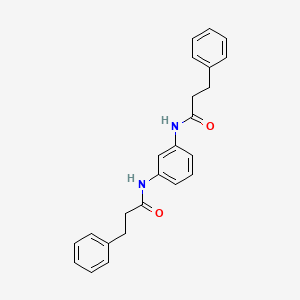

7-(2-chlorophenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Overview

Description

The compound is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and material chemistry. This specific compound is notable for its unique structural features and potential applications in various fields.

Synthesis Analysis

While the exact synthesis of this compound is not detailed in the available literature, quinoline derivatives are typically synthesized through methods such as the Friedländer synthesis or variations of it, involving condensation reactions of specific precursors. For instance, similar quinoline derivatives have been synthesized using various ortho-lithiation reactions and Friedländer quinoline synthesis methods (Kitson et al., 2010).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, often with various substituents that affect the compound's properties. The molecular geometry, bond angles, and lengths can be analyzed using computational methods like DFT calculations, as seen in similar compounds (Wazzan et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents. Their reactivity can be influenced by the presence of electron-donating or withdrawing groups (Al-Taifi et al., 2016).

Physical Properties Analysis

The physical properties of quinoline derivatives like solubility, melting point, and crystalline structure are influenced by their molecular structure. For instance, the introduction of methoxy groups in similar compounds can affect their crystalline structure and stability (Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity of quinoline derivatives, depend on the nature and position of substituents on the quinoline ring. The electronic distribution in the molecule can be analyzed using methods like NMR, IR spectroscopy, and computational chemistry approaches (Kadela-Tomanek et al., 2018).

Scientific Research Applications

Catalytic Reduction of Nitroarenes

Ruthenium-catalyzed reduction of nitroarenes, including those with chloro and methoxy substituents, to corresponding aminoarenes using formic acid demonstrates a potential application in the synthesis of amines from nitro compounds. This process highlights the relevance in organic synthesis, particularly in the reduction of heterocyclic compounds like quinoline (Watanabe et al., 1984).

Structural and Optical Properties

The investigation into the structural and optical properties of quinoline derivatives reveals their potential in material science. These studies provide insights into the polycrystalline nature of these compounds and their nanocrystallite dispersion in an amorphous matrix, which could be significant for the development of novel materials (Zeyada et al., 2016).

Anti-Mycobacterium Tuberculosis Agents

The synthesis and evaluation of quinoxaline-2-carboxylate 1,4-dioxide derivatives for antituberculosis activity signify a crucial application in medicinal chemistry. The structure-activity relationship analysis of these compounds provides valuable information for the development of new antituberculosis agents (Jaso et al., 2005).

Solar Energy Materials

Research into the photovoltaic and photophysical properties of quinoxaline derivatives as electron donors in bulk heterojunction solar cells indicates their application in renewable energy technologies. These studies demonstrate the compounds' potential in improving the efficiency of solar cells (Güneş et al., 2008).

Corrosion Inhibition

Quantum chemical calculations on quinoxalines as corrosion inhibitors for copper in nitric acid media explore the relationship between molecular structure and inhibition efficiency. This research underscores the application of quinoline derivatives in protecting metals from corrosion, which is crucial for industrial applications (Zarrouk et al., 2014).

properties

IUPAC Name |

7-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClNO3/c1-27-15-8-6-13(7-9-15)17-12-21(26)24-19-10-14(11-20(25)22(17)19)16-4-2-3-5-18(16)23/h2-9,14,17H,10-12H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSUDNDLYJLNQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-chlorophenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-difluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4623515.png)

![1-(4-bromobenzoyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4623521.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4623528.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4623539.png)

![1-(2,3-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4623545.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4623567.png)

![methyl 2-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoate](/img/structure/B4623597.png)

![2-[(4-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4623609.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4623611.png)